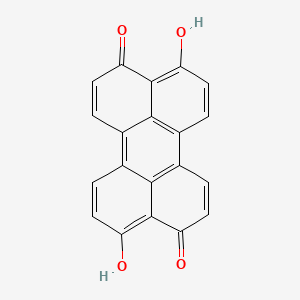

4,9-Dihydroxyperylene-3,10-dione

Description

Properties

CAS No. |

10190-97-3 |

|---|---|

Molecular Formula |

C20H10O4 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

4,10-dihydroxyperylene-3,9-dione |

InChI |

InChI=1S/C20H10O4/c21-13-5-1-9-10-2-6-15(23)20-16(24)8-4-12(18(10)20)11-3-7-14(22)19(13)17(9)11/h1-8,21,24H |

InChI Key |

MLYRZJKYWQZCGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=O)C=CC3=C2C1=C4C=CC(=O)C5=C(C=CC3=C45)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydroxyperylene-3,10-dione typically involves the oxidation of perylene or its derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,9-Dihydroxyperylene-3,10-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized perylene derivatives.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming tetrahydroxyperylene derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and nitric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, alkyl halides, under acidic or basic conditions.

Major Products:

Oxidation: More oxidized perylene derivatives.

Reduction: Tetrahydroxyperylene derivatives.

Substitution: Esterified or etherified perylene derivatives.

Scientific Research Applications

4,9-Dihydroxyperylene-3,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,9-Dihydroxyperylene-3,10-dione involves its ability to interact with various molecular targets and pathways:

Photosensitization: The compound can absorb light and transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.

Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Comparison with Similar Compounds

Perylenequinones

- This compound: Structure: A perylenequinone with hydroxyl groups at C4 and C9 and quinone groups at C3 and C10. Source: Fungal metabolites (Rhopalostroma spp.) . Stability: Sensitive to oxidation due to quinone moieties; prevalent in anoxic sedimentary environments .

- Other Perylenequinones: Perylene (C20H12), a fully aromatic hydrocarbon, is structurally simpler but lacks hydroxyl and quinone groups. It is hypothesized to form via diagenetic reduction of perylenequinones like this compound under anoxic conditions .

Anthraquinone Derivatives

- 1-Hydroxy-4-methoxyanthracene-9,10-dione (Compound 4): Structure: Anthracene backbone with hydroxyl (C1) and methoxy (C4) substituents. Synthesis: Methylation of hydroxyanthraquinones using (CH3)2SO4 and K2CO3 in acetone . Properties: Yellow solid; methoxy protons observed at δ 3.76 ppm in 1H-NMR .

1,4-Dimethoxyanthracene-9,10-dione (Compound 5) :

Comparison: Unlike this compound, these anthraquinones lack the extended perylene framework and exhibit distinct substitution patterns (methoxy vs. hydroxyl groups). Their synthesis relies on chemical modification rather than fungal biosynthesis.

Naphthoquinones

- Eleutherinone (8-methoxy-1-methyl-1,3-dihydro-naphtho[2,3-c]furan-4,9-dione): Structure: Naphthofuran backbone with a methoxy group (C8) and methyl substituent. Source: Isolated from Eleutherine spp. . Functionality: Shares a dione moiety but differs in ring system (naphthofuran vs. perylene).

Comparison: Eleutherinone’s fused furan ring and methyl group distinguish it from this compound, likely leading to differences in redox behavior and biological activity.

Stability and Reactivity

- This compound: Quinone groups render it redox-active but prone to degradation under oxic conditions .

- Anthraquinones: Methoxy substituents enhance stability against oxidation compared to hydroxylated derivatives .

- Naphthoquinones: Furan rings may confer additional steric protection, increasing stability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.